molecular formula C11H11Cl2NO B3054689 1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one CAS No. 61563-45-9

1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one

Cat. No.: B3054689
CAS No.: 61563-45-9
M. Wt: 244.11 g/mol
InChI Key: PSQATYDOUXPBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H11Cl2NO and its molecular weight is 244.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61563-45-9

Molecular Formula

C11H11Cl2NO

Molecular Weight

244.11 g/mol

IUPAC Name

1-(7,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C11H11Cl2NO/c1-7(15)14-5-4-8-2-3-10(12)11(13)9(8)6-14/h2-3H,4-6H2,1H3

InChI Key

PSQATYDOUXPBMP-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=C(C1)C(=C(C=C2)Cl)Cl

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (0.001 mole) was treated with sodium acetate (0.001 mole), acetic anhydride (0.00125 mole), and 2 ml. of acetic acid and the mixture was heated at 95° C. for 15 minutes. The mixture was cooled, diluted with water, made alkaline with aqueous ammonia and extracted with chloroform. Concentration of the extract and recrystallization of the residue from isopropanol gave 2-acetyl-7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, m.p. 99.5-100° C.
Quantity
0.001 mol
Type
reactant
Reaction Step One
Quantity
0.001 mol
Type
reactant
Reaction Step One
Quantity
0.00125 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture containing (100 g., 0.425 m.) 7,8-dichlorotetrahydroisoquinoline hydrochloride and (41 g., 0.5 m.) sodium acetate in 760 ml. of acetic acid and 430 ml. of acetic anhydride was heated at 100° C. with stirring for four hours. The cooled reaction mixture was diluted with 800 ml. of water and brought to pH 8 by addition of 5% aqueous sodium carbonate (1400 ml.). The tan precipitate was collected by filtration, dried and recrystallized from isopropanol to give N-acetyl-7,8-dichloro-1,2,3,4-tetrahydroisoquinoline having a melting point of 98°-100° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1400 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.